molecular formula C9H11N3O2 B12920487 2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione CAS No. 194666-10-9

2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione

Cat. No.: B12920487
CAS No.: 194666-10-9
M. Wt: 193.20 g/mol
InChI Key: WYFDFEWDFIRNQR-UHFFFAOYSA-N
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Description

2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes three methyl groups attached to the imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyrazine with methylglyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the imidazo[1,2-a]pyrazine core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with DNA, potentially leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • 1,2,4-Triazolo[4,3-a]pyrazine

Uniqueness

2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields.

Properties

CAS No.

194666-10-9

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-hydroxy-2,5,8-trimethyl-5H-imidazo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C9H11N3O2/c1-4-7-10-5(2)9(14)12(7)6(3)8(13)11-4/h6,14H,1-3H3

InChI Key

WYFDFEWDFIRNQR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N=C(C2=NC(=C(N12)O)C)C

Origin of Product

United States

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